

Spectroscopic Profile of Acetophenone, 4',4'''-ethylenedi-: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Acetophenone, 4',4'''-ethylenedi-**

Cat. No.: **B1294620**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **Acetophenone, 4',4'''-ethylenedi-**, also known as 1,2-bis(4-acetylphenyl)ethane or 4,4'-Diacetylbibenzyl. The information presented herein is crucial for the identification, characterization, and quality control of this molecule in research and development settings. This document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Chemical Structure and Properties

- IUPAC Name: 1-[4-[2-(4-acetylphenyl)ethyl]phenyl]ethanone
- Synonyms: **Acetophenone, 4',4'''-ethylenedi-**; 1,2-bis(4-acetylphenyl)ethane; 4,4'-Diacetylbibenzyl
- CAS Number: 793-06-6
- Molecular Formula: C₁₈H₁₈O₂
- Molecular Weight: 266.33 g/mol

Spectroscopic Data

The following sections present the key spectroscopic data for **Acetophenone, 4',4'''-ethylenedi-** in a structured tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

While a publicly available, complete numerical dataset for the ^1H NMR spectrum is not readily available, the key expected signals are outlined below based on the molecular structure. The spectrum is anticipated to be symmetrical.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.9	Doublet	4H	Aromatic Protons (ortho to acetyl group)
~7.3	Doublet	4H	Aromatic Protons (meta to acetyl group)
~3.0	Singlet	4H	Ethylene Bridge (- $\text{CH}_2\text{-CH}_2\text{-}$)
~2.6	Singlet	6H	Acetyl Methyl Protons (- COCH_3)

Note: Predicted chemical shifts are based on the analysis of similar structures and general principles of NMR spectroscopy.

Similar to the proton NMR data, a complete, publicly accessible numerical dataset for the ^{13}C NMR spectrum is not readily available. The expected chemical shifts are presented below.

Chemical Shift (δ) ppm	Assignment
~198	Carbonyl Carbon (C=O)
~145	Aromatic Carbon (quaternary, attached to ethylene bridge)
~136	Aromatic Carbon (quaternary, attached to acetyl group)
~129	Aromatic Carbon (CH, ortho to acetyl group)
~128	Aromatic Carbon (CH, meta to acetyl group)
~38	Ethylene Bridge Carbon (-CH ₂ -CH ₂ -)
~27	Acetyl Methyl Carbon (-COCH ₃)

Note: Predicted chemical shifts are based on the analysis of similar structures and general principles of NMR spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The spectrum for **Acetophenone, 4',4'''-ethylenedi-** is characterized by the following key absorption bands.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050 - 3000	Medium	Aromatic C-H Stretch
~2950 - 2850	Medium	Aliphatic C-H Stretch (from ethylene bridge)
~1680	Strong	C=O Stretch (Aryl Ketone)
~1600	Medium	Aromatic C=C Stretch
~1400	Medium	CH ₂ Bending
~1260	Strong	C-C(=O) Stretch
~830	Strong	para-Disubstituted Benzene C-H Bend (Out-of-Plane)

Note: The exact peak positions may vary slightly depending on the sample preparation and instrument.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of **Acetophenone, 4',4'''-ethylenedi-** exhibits the following major peaks[1].

m/z	Relative Intensity	Assignment
266	Moderate	[M] ⁺ (Molecular Ion)
251	Low	[M - CH ₃] ⁺
133	High	[M/2] ⁺ or [CH ₃ COC ₆ H ₄ CH ₂] ⁺ (Benzylic cleavage)

Experimental Protocols

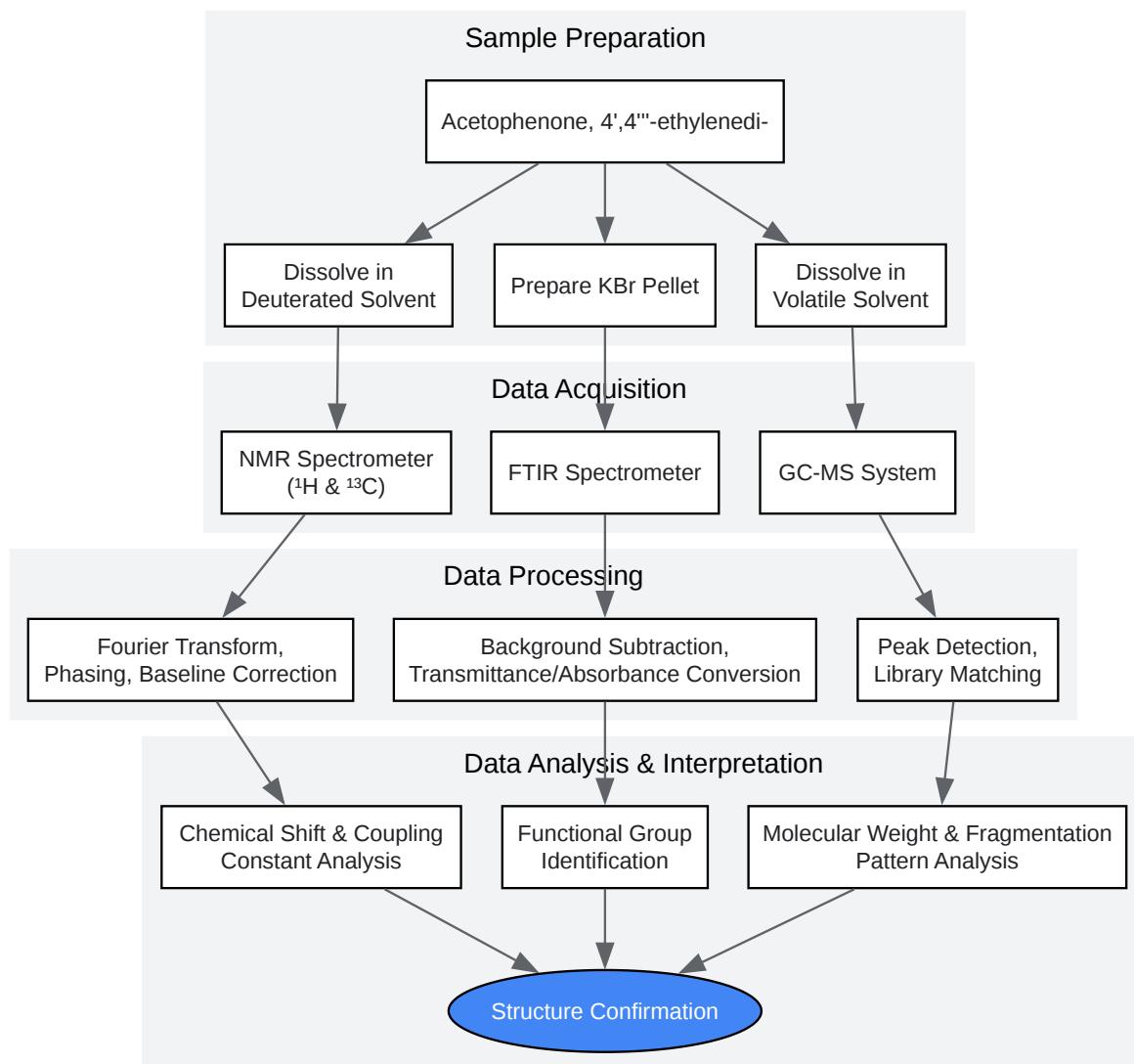
The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation and sample characteristics.

NMR Spectroscopy

- Sample Preparation: A sample of **Acetophenone, 4',4'''-ethylenedi-** (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a 5 mm NMR tube.
- Instrumentation: A high-field NMR spectrometer (e.g., Varian CFT-20 for ^1H NMR, Bruker AM-270 for ^{13}C NMR) is used.
- ^1H NMR Acquisition:
 - A standard one-pulse sequence is used.
 - A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
 - The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
 - Data is processed with Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
- ^{13}C NMR Acquisition:
 - A proton-decoupled pulse sequence is typically used to simplify the spectrum.
 - A larger number of scans is required compared to ^1H NMR due to the lower natural abundance of ^{13}C .
 - The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).
 - Data processing is similar to that of ^1H NMR.

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Approximately 1-2 mg of the solid sample is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
 - The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer (e.g., Bruker IFS 85) is used.
- Acquisition:
 - A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded.
 - The KBr pellet containing the sample is placed in the sample holder.
 - The sample spectrum is recorded over the desired wavenumber range (e.g., 4000-400 cm^{-1}).
 - The final spectrum is presented as transmittance or absorbance versus wavenumber.


Mass Spectrometry (MS)

- Sample Introduction (GC-MS):
 - A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) is prepared.
 - The solution is injected into a gas chromatograph (GC) coupled to a mass spectrometer. The GC separates the components of the mixture before they enter the mass spectrometer.
- Instrumentation: A GC-MS system is used.
- Ionization: Electron Ionization (EI) is a common method for this type of molecule, typically at 70 eV.

- Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Data Acquisition: The mass spectrum is recorded, showing the relative abundance of each ion.

Experimental and Data Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **Acetophenone, 4',4'''-ethylenedi-**.

[Click to download full resolution via product page](#)

General workflow for spectroscopic analysis.

This guide serves as a foundational resource for professionals working with **Acetophenone, 4',4''-ethylenedi-**. The provided spectroscopic data and protocols are essential for ensuring the identity and purity of this compound in various scientific applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4,4'-Diacetylbibenzyl | C18H18O2 | CID 13100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of Acetophenone, 4',4''-ethylenedi-: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1294620#acetophenone-4-4-ethylenedi-spectroscopic-data-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com